4-Isobutylamino-3-nitroquinoline

Pharmaceutical Intermediate Quality Control Imiquimod Synthesis

This specific quinoline (CAS 99009-85-5) is the critical precursor for Imiquimod API synthesis, requiring exact nitro and isobutylamino substituents to ensure successful cyclization. Substituting generically risks failed synthesis. Our batch meets strict purity (≥98%), with single impurities ≤0.2%, ensuring regulatory compliance. Also valued as a TLR4/TLR9 agonist probe in immunological research. Choose only validated, high-purity material.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 99009-85-5
Cat. No. B1589667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylamino-3-nitroquinoline
CAS99009-85-5
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-]
InChIInChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15)
InChIKeyCDUWBBGUDMBQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutylamino-3-nitroquinoline (CAS 99009-85-5): A Key Nitroquinoline Intermediate for Imiquimod Synthesis


4-Isobutylamino-3-nitroquinoline (CAS: 99009-85-5), also known as N-(2-methylpropyl)-3-nitroquinolin-4-amine, is a substituted quinoline characterized by an isobutylamino group at the 4-position and a nitro group at the 3-position of the quinoline core . With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol, it is a yellow crystalline powder . This compound is primarily recognized as a crucial intermediate in the multi-step synthesis of Imiquimod, a well-known immunomodulatory drug [1]. Its structure serves as a foundational building block for generating the imidazoquinoline pharmacophore, and it has also garnered interest for its own potential biological activities, including interactions with toll-like receptors (TLRs) .

Why 4-Isobutylamino-3-nitroquinoline (CAS 99009-85-5) Cannot Be Readily Replaced by Other Nitroquinolines


Substituting 4-Isobutylamino-3-nitroquinoline with a generic 3-nitroquinoline or other aminoquinoline derivative is scientifically unjustifiable without rigorous revalidation. The compound's differentiation is founded on the specific combination of the 3-nitro group and the 4-isobutylamino moiety, which dictates its unique role as an intermediate in a patented, multi-step synthetic pathway leading to Imiquimod [1]. Altering the substituent at the 4-position (e.g., using a different alkyl amine or aniline) would result in a different intermediate, requiring a complete redesign of the synthesis route and potentially failing to cyclize into the critical 1-isobutyl-1H-imidazo[4,5-c]quinoline scaffold [2]. Furthermore, as demonstrated in SAR studies of 3-nitroquinoline derivatives, modifications to the 4-position profoundly alter biological activity and target engagement (e.g., EGFR kinase vs. TLR agonism), meaning that generic replacement would likely result in a compound with a different biological profile, rendering it unsuitable for applications validated for this specific compound .

Quantitative Differentiation: 4-Isobutylamino-3-nitroquinoline (CAS 99009-85-5) vs. Comparators


Defined Impurity Profile and High Assay: Critical Quality Attributes for Pharmaceutical Synthesis

For pharmaceutical manufacturing of Imiquimod, the purity of 4-Isobutylamino-3-nitroquinoline is a critical quality attribute, with leading suppliers specifying an assay of ≥99.0% [1]. This is coupled with a stringent impurity profile where single impurities are limited to ≤0.2% and total impurities to ≤1.0% [1]. In contrast, technical-grade or generic nitroquinoline intermediates often have lower and less rigorously controlled purities, which can lead to significant yield losses in the final synthetic steps (cyclization and amination) and introduce difficult-to-remove byproducts [2]. This high purity standard is a direct requirement for the successful execution of the patented Imiquimod synthesis route and is a key differentiator when selecting a supplier for process development [3].

Pharmaceutical Intermediate Quality Control Imiquimod Synthesis

LogP and Molecular Properties Differentiate from Downstream Imiquimod Intermediate

The lipophilicity of 4-Isobutylamino-3-nitroquinoline is a defining property that dictates its behavior in the early steps of the Imiquimod synthesis. The compound has a calculated LogP value of 3.81 . This is notably higher than that of 3-Amino-4-(isobutylamino)quinoline (CAS 99010-09-0), the direct downstream product after nitro group reduction, which has a calculated XLogP3-AA of 2.8 . This difference of ~1.0 in LogP is substantial and directly impacts the choice of solvents and purification methods required for the first two synthetic steps, making the intermediates non-interchangeable from a process chemistry perspective [1].

Lipophilicity Physicochemical Property Synthetic Intermediate

Synthetic Utility and Melting Point of Purified Material

The synthesis of 4-Isobutylamino-3-nitroquinoline from 4-chloro-3-nitroquinoline and isobutylamine is a well-documented and efficient process, yielding a product with a melting point of 119-121°C after purification . This physical constant serves as a reliable identifier and quality checkpoint for researchers and procurement specialists. For comparison, the structurally related 4-amino-3-nitroquinoline (CAS 42606-33-7) has a significantly higher reported melting point of 261-262°C , highlighting the impact of the isobutyl substitution on the compound's physical properties. This disparity in melting point can be used as a simple, initial check for product identity and purity.

Synthesis Melting Point Physical Property

Optimized Application Scenarios for 4-Isobutylamino-3-nitroquinoline (CAS 99009-85-5) Based on Differentiating Evidence


Pivotal Intermediate in cGMP Synthesis of Imiquimod API

This compound is the essential starting material for the patented synthesis of Imiquimod. Its role as the direct precursor to 3-amino-4-(isobutylamino)quinoline is critical [1]. The strict purity specifications (assay ≥99.0%, single impurities ≤0.2%) are not just quality markers but are fundamental to ensuring the efficiency and regulatory compliance of the subsequent synthetic steps (cyclization, oxidation, chlorination, and final amination) to produce high-purity Imiquimod API [2]. Procurement for this application is non-negotiable and must be from suppliers who can consistently meet these specifications and provide a detailed impurity profile .

Investigative Tool for TLR-Mediated Immune Modulation

For research groups studying immunology, 4-Isobutylamino-3-nitroquinoline itself is a valuable probe. It has been shown to act as a potent agonist at human toll-like receptor 4 (TLR4) and TLR9 [1]. In in vivo studies, it demonstrated adjuvant activity in mice when combined with an experimental vaccine, enhancing humoral immunity without adverse effects [2]. This application leverages the compound's unique biological properties, which are distinct from other 3-nitroquinoline derivatives that primarily act as EGFR kinase inhibitors .

Reference Standard in Analytical Method Development for Imiquimod-Related Impurities

During the development and validation of analytical methods (e.g., HPLC, LC-MS) for Imiquimod drug substance and product, 4-Isobutylamino-3-nitroquinoline serves as a critical process-related impurity or starting material standard [1]. Its distinct lipophilicity (LogP ~3.81) and UV absorption profile are essential for developing selective and sensitive methods to monitor its complete conversion and ensure the absence of residual starting material in the final API [2]. Using a high-purity, well-characterized standard is mandatory for method validation under ICH guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isobutylamino-3-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.